molecular formula C7H8N4S B184964 (Pyridin-2-ylmethylideneamino)thiourea CAS No. 3608-75-1

(Pyridin-2-ylmethylideneamino)thiourea

Cat. No.: B184964
CAS No.: 3608-75-1
M. Wt: 180.23 g/mol
InChI Key: GXBCCUBTQFNGFA-YHYXMXQVSA-N
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Description

(Pyridin-2-ylmethylideneamino)thiourea is a heterocyclic compound known for its significant biological activities, particularly in the field of medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of (pyridin-2-ylmethylideneamino)thiourea, also known as 2-Formylpyridine thiosemicarbazone, are enzymes such as ribonucleotide reductase (RR) . RR plays a crucial role in DNA synthesis in tumor cells .

Mode of Action

The compound interacts with its targets by inhibiting the activity of RR . This inhibition can occur either by chelation of the compound with the enzyme-dependent ferrous ion or through a preformed metal chelate which inhibits reductase activity . The presence of a hydrophobic pocket in the enzyme interacting with the aromatic system leading to methylation of the aromatic ring has been indicated in the activity mechanism .

Biochemical Pathways

The inhibition of RR by the compound affects the DNA synthesis pathway, leading to a block in DNA synthesis in tumor cells . This can result in the disruption of cell proliferation and potentially lead to cell death.

Pharmacokinetics

Studies on similar compounds, such as 5-hydroxy-2-formylpyridine thiosemicarbazone, have shown that these compounds are excreted within 24 hours, and the major metabolites were glucuronide conjugates . The compound’s ADME properties and their impact on bioavailability need further investigation.

Result of Action

The result of the compound’s action is the inhibition of DNA synthesis in tumor cells, which can lead to cell death . Transient decreases in blast counts were observed in patients with acute leukemia, although no remissions were obtained .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of metal ions in the biological system . The compound’s ability to form chelates with metal ions can affect its stability and efficacy

Biochemical Analysis

Biochemical Properties

2-Formylpyridine thiosemicarbazone has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to remove iron from ferritin to form an iron (III) complex . This interaction suggests that 2-Formylpyridine thiosemicarbazone may play a role in iron metabolism within cells .

Cellular Effects

The effects of 2-Formylpyridine thiosemicarbazone on cells have been studied in the context of its potential antitumor activity. It has been found to exhibit inhibitory effects on certain cancer cell lines . Furthermore, it has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Formylpyridine thiosemicarbazone involves its interactions with biomolecules and its potential to inhibit or activate enzymes. For example, it has been suggested that this compound may quench the tyrosyl radical of the R2 ribonucleotide reductase protein, inhibit the activity of this enzyme in cancer cells, and inhibit tubulin polymerization .

Metabolic Pathways

The metabolic pathways involving 2-Formylpyridine thiosemicarbazone are not well-defined. Given its ability to interact with iron and potentially influence iron metabolism, it may be involved in pathways related to iron homeostasis .

Comparison with Similar Compounds

  • 1-Formylisoquinoline thiosemicarbazone
  • 2-Acetylpyridine thiosemicarbazone
  • 2-Benzoylpyridine thiosemicarbazone

Comparison: (Pyridin-2-ylmethylideneamino)thiourea stands out due to its dual mechanism of action, targeting both ribonucleotide reductase and tubulin polymerization. This dual targeting enhances its therapeutic potential compared to other thiosemicarbazones, which may only target a single pathway .

Properties

IUPAC Name

(pyridin-2-ylmethylideneamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-3-1-2-4-9-6/h1-5H,(H3,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBCCUBTQFNGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001272303
Record name Pyridine-2-carbaldehyde thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3608-75-1
Record name Pyridine-2-carbaldehyde thiosemicarbazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3608-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Formylpyridine thiosemicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003608751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine-2-carbaldehyde thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PYRIDINECARBOXALDEHYDE THIOSEMICARBAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The corresponding pyridine-2-formaldehyde (23, 23a or 28a-k, 10 mmol) was dissolved in ethanol-water (2:1 v/v, 150 mL). To the solution was added thiosemicarbazide (11 mmol). The solution was stirred for 30 min at ambient temperature. After addition of water (50 mL), the reaction mixture was stirred vigorously for 2 h at room temperature. The yellow precipitate was collected by filtration, washed with ethanol-water (1:4 v/v) and dried in vacuum to afford the corresponding pyridine-2-carboxaldehyde thiosemicarbazone (24, 24a, 29a-k).
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Pyridin-2-ylmethylideneamino)thiourea
Reactant of Route 2
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(Pyridin-2-ylmethylideneamino)thiourea

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